molecular formula C17H22O3 B14655609 2-Butylphenol;formaldehyde;phenol CAS No. 51732-68-4

2-Butylphenol;formaldehyde;phenol

Cat. No.: B14655609
CAS No.: 51732-68-4
M. Wt: 274.35 g/mol
InChI Key: ACVXCZQYLBDZHV-UHFFFAOYSA-N
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Description

Properties

CAS No.

51732-68-4

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

2-butylphenol;formaldehyde;phenol

InChI

InChI=1S/C10H14O.C6H6O.CH2O/c1-2-3-6-9-7-4-5-8-10(9)11;7-6-4-2-1-3-5-6;1-2/h4-5,7-8,11H,2-3,6H2,1H3;1-5,7H;1H2

InChI Key

ACVXCZQYLBDZHV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC=C1O.C=O.C1=CC=C(C=C1)O

Related CAS

51732-68-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of formaldehyde, polymer with butylphenol and phenol, involves the condensation reaction between phenol, butylphenol, and formaldehyde. This reaction can be catalyzed by either acids or bases. The process typically involves the following steps :

    Mixing: Phenol, butylphenol, and formaldehyde are mixed in a reactor.

    Catalysis: An acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) is added to catalyze the reaction.

    Heating: The mixture is heated to a temperature between 70-100°C to facilitate the condensation reaction.

    Polymerization: The reaction mixture is maintained at the desired temperature until the polymerization is complete.

    Cooling and Recovery: The resulting polymer is cooled and recovered by filtration or precipitation.

Industrial Production Methods

In industrial settings, the production of phenol-formaldehyde resins involves large-scale reactors and continuous processing techniques. The process is optimized for high yield and purity, and involves strict control of reaction conditions such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde, polymer with butylphenol and phenol, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Formaldehyde, polymer with butylphenol and phenol, has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of formaldehyde, polymer with butylphenol and phenol, involves the formation of strong covalent bonds between the phenolic units and formaldehyde. This results in a highly cross-linked, thermosetting polymer network. The molecular targets include the hydroxyl groups of phenol and butylphenol, which react with formaldehyde to form methylene and ether linkages .

Comparison with Similar Compounds

Phenol

Phenol (C₆H₅OH) is an aromatic alcohol with a hydroxyl group attached to a benzene ring. It serves as a foundational monomer in phenol-formaldehyde (PF) resins, which dominate applications in adhesives, laminates, and composites due to their thermal stability, mechanical strength, and flame resistance .

Formaldehyde

Formaldehyde (CH₂O) is a simple aldehyde that reacts with phenol to form methylene and methylene-ether bridges in PF resins. Its high reactivity and low cost make it indispensable in thermosetting polymers, though its toxicity and emissions regulations drive research into alternatives like glyoxal or furfural .

2-Butylphenol

2-Butylphenol (C₁₀H₁₄O) is a phenol derivative with a butyl substituent at the ortho position. Its steric hindrance reduces reactivity compared to phenol, making it less common in resins but relevant in specialty applications like surfactants or plasticizers.

Comparison with Similar Compounds

Phenol vs. Substituted Phenols

Compound Reactivity Resin Performance Environmental Impact
Phenol High (3 reactive sites) High cross-linking density, strong mechanical properties Petrochemical-dependent; regulated due to toxicity
Cresol Moderate (2 reactive sites) Lower thermal stability Similar toxicity profile
Resorcinol Very high (4 reactive sites) Faster curing, higher cost Limited scalability
Lignin-derived phenols Low (steric hindrance) Reduced cross-linking; requires 30–70% substitution Bio-based, reduces fossil dependency

Key Findings :

  • Lignin-based substitution (e.g., softwood kraft lignin) achieves 30–70% phenol replacement in resins but increases free formaldehyde content (up to 45% substitution raises free CH₂O by ~20%) due to fewer reactive ortho/para sites .
  • Microwave-pyrolyzed bio-oil components (e.g., 4-methylcoumaril) reduce resin molecular weight, lowering anti-swelling efficiency (ASE) by 15–30% compared to pure PF resins .

Formaldehyde vs. Alternative Aldehydes

Compound Reactivity Toxicity Resin Performance
Formaldehyde High High (regulated) Optimal curing; releases volatile CH₂O
Glyoxal Moderate Low Slower curing; lower thermal stability
Furfural Low Moderate Requires acidic catalysts; higher viscosity

Key Findings :

  • Reducing formaldehyde content in PF resins (e.g., low-F resins) decreases ASE by 10–25% but improves long-term stability in wood treatments .
  • Acid-catalyzed systems (e.g., p-toluenesulfonic acid) accelerate curing but risk premature gelation .

2-Butylphenol vs. Other Alkylphenols

Compound Steric Hindrance Applications Reactivity in Resins
2-Butylphenol High (ortho-substituent) Surfactants, plasticizers Low; limited resin integration
4-tert-Butylphenol Moderate Adhesives, coatings Moderate; improves flexibility
4-Cumylphenol Low High-performance resins High; enhances thermal resistance

Key Findings :

  • Alkylphenols with para-substituents (e.g., 4-cumylphenol) exhibit better resin compatibility due to accessible hydroxyl groups .

Data Tables

Table 1: Free Formaldehyde Content in Substituted PF Resins

Phenol Substitution (%) Free CH₂O (wt%) Curing Temp (°C)
0 (Pure PF) 0.8–1.2 120–140
30 (Lignin-based) 1.5–2.0 130–150
45 (Bio-oil-based) 2.5–3.5 140–160

Data from

Table 2: Thermal Stability of PF Resins

Resin Type TGA Onset (°C) Residual Mass (%)
Pure PF 320 45
50% Lignin-PF 290 38
Molar-based Bio-oil-PF 305 42

Data from

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